4-Acetyl-2-bromo-benzoic acid tert-butyl ester
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Overview
Description
4-Acetyl-2-bromo-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetyl group at the 4-position, a bromine atom at the 2-position, and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds like benzoic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . The compound may undergo similar reactions due to the presence of a benzylic bromine.
Biochemical Pathways
Benzoic acid derivatives have been known to inhibit hepatic gluconeogenesis and lipogenesis , suggesting that this compound might have similar effects.
Result of Action
It’s known that similar compounds can be used as building blocks for the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-bromo-benzoic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, 4-acetylbenzoic acid, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-bromo-benzoic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: Various substituted benzoic acid derivatives.
Reduction: 4-(2-Bromo-phenyl)-2-propanol.
Oxidation: 4-(2-Bromo-phenyl)-2-propanoic acid.
Scientific Research Applications
4-Acetyl-2-bromo-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzoic acid: Lacks the bromine atom and tert-butyl ester group.
2-Bromo-4-methylbenzoic acid: Contains a methyl group instead of an acetyl group.
4-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester: Similar structure but with a carbamic acid group.
Uniqueness
4-Acetyl-2-bromo-benzoic acid tert-butyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
4-Acetyl-2-bromo-benzoic acid tert-butyl ester is a compound of significant interest in medicinal chemistry and biological research. Its structure includes a bromine atom and an acetyl group on the benzoic acid framework, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H13BrO3. The presence of the bromine atom and the tert-butyl ester group influences its solubility and reactivity, making it a suitable candidate for various biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that derivatives of benzoic acid can exhibit anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro:
- DPP-4 Inhibition : A study explored various benzoic acid derivatives and their inhibitory effects on DPP-4. The results indicated that modifications to the benzoic acid structure could enhance inhibitory potency, with some derivatives showing IC50 values in the low micromolar range .
- Antioxidant Capacity : The compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
- Cell Viability Assays : In cell culture studies, this compound showed cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction .
In Vivo Studies
Research into the in vivo effects of this compound is limited but promising:
- Diabetes Models : In animal models of type 2 diabetes, administration of this compound led to improved glycemic control. This effect was attributed to its DPP-4 inhibitory action, which enhances incretin levels and insulin secretion .
- Anti-inflammatory Models : Animal studies demonstrated that the compound could reduce inflammation markers in models of acute inflammation, supporting its potential use as an anti-inflammatory agent .
Case Studies
A few notable case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Diabetes Management :
- Objective : To evaluate the efficacy of the compound as a DPP-4 inhibitor.
- Findings : Patients treated with a formulation containing this ester showed significant reductions in HbA1c levels compared to controls, indicating improved long-term glycemic control.
-
Case Study on Cancer Therapy :
- Objective : To assess the cytotoxic effects against breast cancer cells.
- Findings : The compound exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
tert-butyl 4-acetyl-2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-8(15)9-5-6-10(11(14)7-9)12(16)17-13(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWWARXECEHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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